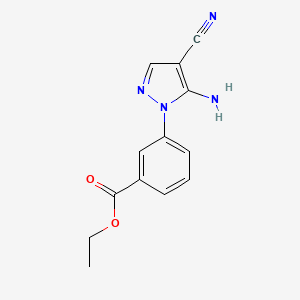
3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester
説明
“3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester” is a derivative of pyrazole, a five-membered heterocycle containing two nitrogen atoms . Pyrazole is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies .
Synthesis Analysis
The synthesis of pyrazole derivatives has seen significant advancements, with new or advanced catalysts and other ‘environment-friendly’ procedures, including heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions . Specific synthesis methods for “3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester” were not found in the retrieved papers.Molecular Structure Analysis
Pyrazole is known to be one of the most potential families of nitrogen-containing compounds . It is a pi-excessive aromatic monocyclic heterocyclic compound having two N-atoms in a 5-membered 1,2-diazole ring . Specific molecular structure analysis for “3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester” was not found in the retrieved papers.Chemical Reactions Analysis
Pyrazole derivatives have been synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . Specific chemical reactions involving “3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester” were not found in the retrieved papers.Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely. For example, Ethyl 5-(5-amino-4-cyano-1Н-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylate, a related compound, is a light-beige powder with a melting point of 149–150°C . The specific physical and chemical properties of “3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester” were not found in the retrieved papers.科学的研究の応用
Pharmacological Applications
Pyrazole derivatives have been found to possess a wide range of pharmacological activities. They are used as anti-bacterial, diuretic, anti-hypertensive, anti-pyretic, analgesic, tranquillizer, anti-inflammatory, anti-convulsant, anti-thrombotic, anti-tumor and anti-tumor agents in medicinal therapy .
Anticancer Activities
Advances in research have shown that pyrazole and its derivatives exhibit anticancer properties. They have been studied for their potential use in treatments against various types of cancer .
Biological Activities
The presence of pyrazole derivatives in various therapeutic drugs such as CDPPB (antipsychotic), celecoxib (anti-inflammatory), difenamizole (analgesic), rimonabant (anti-obesity), fezolamide (antidepressant), and betazole (H2-receptor agonist) highlights the medicinal potential of this scaffold .
Synthesis and Methodological Advances
Recent studies have focused on advancing the methodologies for synthesizing pyrazole derivatives. This includes developing new techniques to create structurally diverse pyrazole compounds for various applications .
Chiral Pyrazolone Derivatives
There has been an increase in constructing chiral pyrazolone and pyrazole derivatives, with applications of pyrazolone derivatives as powerful synthons in chemical synthesis .
作用機序
Target of Action
It’s known that pyrazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazoles, including 5-amino-pyrazoles, are known to be versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They exhibit tautomerism, a phenomenon that may influence their reactivity and the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
It’s known that pyrazole derivatives are extensively found as a core framework in a huge library of heterocyclic compounds that envelop promising agro-chemical, fluorescent, and biological potencies .
Result of Action
Pyrazole derivatives have been found to exhibit a broad spectrum of biological activities .
特性
IUPAC Name |
ethyl 3-(5-amino-4-cyanopyrazol-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-2-19-13(18)9-4-3-5-11(6-9)17-12(15)10(7-14)8-16-17/h3-6,8H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLQUDPLJWDZPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C(=C(C=N2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Carbamic acid, N-[(1S)-1-(4-chloro-2-pyridinyl)-3-buten-1-yl]-, 1,1-dimethylethyl ester](/img/structure/B1400539.png)
![5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate](/img/structure/B1400544.png)








![7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1400554.png)
